molecular formula C20H21NO5S B15145338 rac-Duloxetine-d3 (oxalate)

rac-Duloxetine-d3 (oxalate)

Cat. No.: B15145338
M. Wt: 390.5 g/mol
InChI Key: LDKLJPXLAAGCEL-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-Duloxetine-d3 (oxalate): is a stable isotope-labeled compound of Duloxetine. It is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Duloxetine. The compound is labeled with deuterium, which allows for precise tracking in various biological systems without altering the chemical properties of the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Duloxetine-d3 (oxalate) involves the incorporation of deuterium into the Duloxetine moleculeThe final step involves the formation of the oxalate salt .

Industrial Production Methods: Industrial production of rac-Duloxetine-d3 (oxalate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in specialized facilities equipped to handle isotope-labeled compounds .

Chemical Reactions Analysis

Types of Reactions: rac-Duloxetine-d3 (oxalate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

rac-Duloxetine-d3 (oxalate) is widely used in scientific research, including:

Mechanism of Action

rac-Duloxetine-d3 (oxalate) functions similarly to Duloxetine. It is a potent inhibitor of neuronal serotonin and norepinephrine reuptake, with a weaker effect on dopamine reuptake. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression and anxiety. The compound does not significantly interact with other neurotransmitter receptors .

Comparison with Similar Compounds

Uniqueness: rac-Duloxetine-d3 (oxalate) is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies without altering the pharmacological properties of Duloxetine. This makes it an invaluable tool in both research and industrial applications .

Properties

Molecular Formula

C20H21NO5S

Molecular Weight

390.5 g/mol

IUPAC Name

3-naphthalen-1-yloxy-3-thiophen-3-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid

InChI

InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6)/i1D3;

InChI Key

LDKLJPXLAAGCEL-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Canonical SMILES

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Origin of Product

United States

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